![molecular formula C6H5BrO2S B1288914 5-Bromo-4-methylthiophene-2-carboxylic acid CAS No. 54796-53-1](/img/structure/B1288914.png)
5-Bromo-4-methylthiophene-2-carboxylic acid
Overview
Description
5-Bromo-4-methylthiophene-2-carboxylic acid is a chemical compound that serves as a key intermediate in the synthesis of various pharmacologically active molecules. The presence of the bromine atom on the thiophene ring makes it a versatile starting material for coupling reactions, such as the Suzuki cross-coupling, to produce a wide array of derivatives with potential biological activities.
Synthesis Analysis
The synthesis of derivatives of this compound has been explored in several studies. For instance, a series of novel thiophene-based derivatives were synthesized from this compound using Suzuki cross-coupling reactions with different arylboronic acids, yielding moderate to good yields under controlled conditions . Another approach involved the synthesis of 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester from p-bromoaniline, which was characterized using various spectroscopic techniques .
Molecular Structure Analysis
The molecular structure of derivatives related to this compound has been elucidated using X-ray crystallography and other spectroscopic methods. For example, the crystal structure of 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester was determined, revealing its monoclinic space group and unit cell parameters . Density functional theory (DFT) calculations were also performed to gain insight into the electronic properties and reactivity descriptors of the synthesized thiophene derivatives .
Chemical Reactions Analysis
The bromine atom on the thiophene ring of this compound is reactive and can participate in various chemical transformations. For instance, the nitration of 5-bromo-2-cyclopropylthiophene resulted in an ipso attack of the nitryl cation, demonstrating the reactivity of the bromine-substituted thiophene ring . Additionally, the synthesis of 5-bromonicotinic acid derivatives involved a condensation reaction, showcasing the compound's utility in forming new chemical bonds .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound and its derivatives are influenced by the substituents on the thiophene ring. The introduction of various functional groups can significantly alter the compound's stability, reactivity, and biological activity. For example, the spasmolytic activity of the synthesized thiophene derivatives was evaluated, and some compounds exhibited potent effects, with one particular derivative showing an excellent spasmolytic effect . The antibacterial activity of a 5-bromonicotinic acid derivative was also assessed, indicating the potential for developing new antibacterial agents .
Scientific Research Applications
Bromination and Nitration Studies
Research has explored the bromination of thiophene derivatives, leading to products like 5-Bromo-4-methylthiophene-2-carboxylic acid. For instance, a study on the bromination of 2-cyanothiophene resulted in bromo derivatives of thiophenecarboxylic acid (Gol'dfarb, Grotmova, & Belen’kii, 1974).
Use in Organic Synthesis
This compound has been found useful in organic synthesis. For example, ethyl 5-bromothiophene-2-carboxylate, a related compound, is utilized in the palladium-catalyzed direct arylation of heteroaromatics, enabling the formation of biheteroaryls (Fu, Zhao, Bruneau, & Doucet, 2012).
Synthesis of Bromomethylpyrromethenes
Studies on 5-bromo derivatives of thiophene-based compounds have led to the synthesis of bromomethylpyrromethenes, indicating the compound's role in producing complex organic molecules (Rowold & MacDonald, 1978).
Development of Electro- and Photoactive Materials
Selective arylation of methylthiophenes, including derivatives like this compound, is being researched for the preparation of functional organic electronic materials. This is crucial for developing new materials with specific electronic properties (Vamvounis & Gendron, 2013).
Pharmaceutical Research
In pharmaceutical research, derivatives of thiophene carboxylic acids, such as this compound, are investigated for their biological activities. For instance, thiophene-based derivatives have been synthesized for spasmolytic activity, demonstrating the compound's potential in drug development (Rasool et al., 2020).
Mechanism of Action
Target of Action
Thiophene derivatives, which this compound is a part of, have been known to exhibit a variety of biological effects .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Thiophene derivatives are known to interact with a variety of biochemical pathways, leading to diverse downstream effects .
Pharmacokinetics
It is suggested that the compound has high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) is estimated to be around 2.35, which can impact its bioavailability .
Result of Action
Thiophene derivatives are known to exhibit a range of biological activities .
Safety and Hazards
The safety information for 5-Bromo-4-methylthiophene-2-carboxylic acid indicates that it has hazard statements H302-H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .
Future Directions
Thiophene-based analogs, including 5-Bromo-4-methylthiophene-2-carboxylic acid, continue to attract the interest of scientists due to their potential as biologically active compounds . They are expected to play a significant role in the development of advanced compounds with a variety of biological effects .
properties
IUPAC Name |
5-bromo-4-methylthiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO2S/c1-3-2-4(6(8)9)10-5(3)7/h2H,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHPZFSEXMTXSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30619725 | |
Record name | 5-Bromo-4-methylthiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30619725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
54796-53-1 | |
Record name | 5-Bromo-4-methylthiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30619725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-4-methylthiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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